(2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone

Description

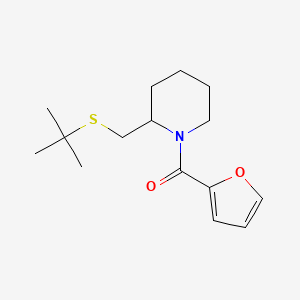

The compound “(2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone” features a piperidine ring substituted at the 2-position with a tert-butylthio-methyl group and a furan-2-yl methanone moiety. This structure combines a lipophilic tert-butylthio group, which may enhance membrane permeability, with an electron-rich furan ring.

Properties

IUPAC Name |

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-15(2,3)19-11-12-7-4-5-9-16(12)14(17)13-8-6-10-18-13/h6,8,10,12H,4-5,7,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZILNDAYVXFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the furan ring and the tert-butylthio group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Moieties

Furan vs. Thiophene Derivatives

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ): Replacing the furan with a thiophene introduces greater electron density and polarizability due to sulfur’s larger atomic size. This substitution could enhance π-π stacking in biological targets compared to furan’s oxygen-based electronegativity .

- Furan-2-yl(piperidin-1-yl)methanone (): This simpler analog lacks the tert-butylthio-methyl group, resulting in reduced steric hindrance and lower lipophilicity. Its $ ^1H $ NMR spectrum () shows characteristic furan protons at δ 6.3–7.4 ppm, which would shift slightly in the target compound due to the tert-butylthio group’s inductive effects .

Substituent Variations on the Piperidine Ring

- Compounds 36, 37, 39, and 40 (): These analogs feature fluorinated or chlorinated aryl groups and aminomethyl substituents. For example, Compound 36 (35% yield) has a 3-chloro-4-fluorophenyl group, which may increase receptor-binding affinity in serotonergic targets compared to the furan moiety .

Biological Activity

The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing piperidine and furan moieties often exhibit significant pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. The presence of a tert-butylthio group may enhance lipophilicity and bioavailability, contributing to the compound's biological efficacy.

Anti-inflammatory Activity

A study conducted on related compounds demonstrated that piperidine derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The tert-butylthio group is believed to play a role in modulating these effects by enhancing the interaction with biological targets.

Antitumor Activity

Preliminary investigations into the antitumor potential of similar piperidine derivatives have shown promising results. For instance, compounds with furan rings have been reported to induce apoptosis in cancer cell lines. The specific activity of This compound against various cancer types remains to be fully elucidated.

Case Study 1: In Vitro Cytotoxicity

In a recent study evaluating the cytotoxic effects of various piperidine derivatives, This compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 25 | 70 | 75 |

| 50 | 50 | 60 |

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of related compounds using an animal model of inflammation. The administration of the compound resulted in a significant reduction in edema compared to control groups, indicating its potential utility in inflammatory conditions.

The precise mechanism through which This compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

- Inhibition of NF-kB Pathway : Many piperidine derivatives inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation.

- Induction of Apoptosis : The furan moiety is known to interact with cellular components leading to apoptosis in tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.